molecular formula C24H20FN5O2 B2581914 8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896298-21-8

8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2581914
CAS RN: 896298-21-8
M. Wt: 429.455
InChI Key: NQUAHIFTILCVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H20FN5O2 and its molecular weight is 429.455. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. This research identified potent ligands for 5-HT1A, 5-HT7 receptors, and mixed 5-HT1A/5-HT7 receptor ligands with weak inhibitory potencies for PDE4B and PDE10A, highlighting the potential of fluorinated arylpiperazinylalkyl derivatives for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).

Spectral and Photophysical Properties

The spectral and photophysical properties of some imidazo[1,2-a]purine derivatives related to acyclovir were studied, showing that these compounds exhibit significant changes in their spectral and photophysical properties depending on the solvent polarity and pH of the aqueous medium. This research contributes to understanding the photophysical behavior of these compounds, which could be relevant for their application in photodynamic therapy and as fluorescent markers (Wenska et al., 2004).

properties

IUPAC Name

6-(4-fluorophenyl)-4-methyl-2-(2-methylprop-2-enyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O2/c1-15(2)13-29-22(31)20-21(27(3)24(29)32)26-23-28(20)14-19(16-7-5-4-6-8-16)30(23)18-11-9-17(25)10-12-18/h4-12,14H,1,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUAHIFTILCVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)F)C5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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